molecular formula C7H12O3 B12800229 3,4-Dihydro-2h-pyran-2,2-diyldimethanol CAS No. 14278-50-3

3,4-Dihydro-2h-pyran-2,2-diyldimethanol

Cat. No.: B12800229
CAS No.: 14278-50-3
M. Wt: 144.17 g/mol
InChI Key: QDGIAYURMHFNHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyran-2,2-diyldimethanol can be achieved through several methods. One common approach involves the reaction of 3,4-Dihydro-2H-pyran with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. Continuous flow reactors and other advanced techniques can be utilized to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyran-2,2-diyldimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dihydro-2H-pyran-2,2-diyldimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyran-2,2-diyldimethanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler compound with a similar pyran ring structure but without the hydroxymethyl groups.

    Tetrahydropyran: A fully saturated analog of 3,4-Dihydro-2H-pyran.

    2,3-Dihydropyran: An

Properties

14278-50-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

[2-(hydroxymethyl)-3,4-dihydropyran-2-yl]methanol

InChI

InChI=1S/C7H12O3/c8-5-7(6-9)3-1-2-4-10-7/h2,4,8-9H,1,3,5-6H2

InChI Key

QDGIAYURMHFNHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)(CO)CO

Origin of Product

United States

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